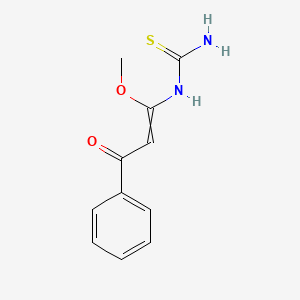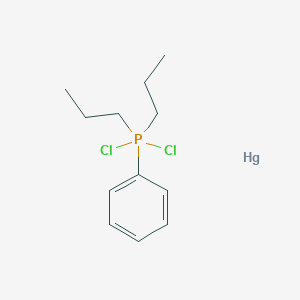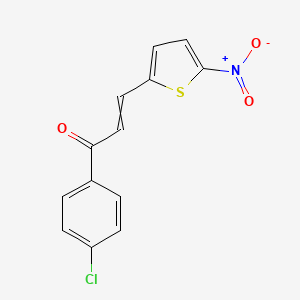
3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a chemical compound that belongs to the class of pyrazolium salts. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group, two ethyl groups, and a methyl group, with an iodide ion as the counterion. Pyrazolium salts are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of 4-chlorophenylhydrazine with an appropriate diketone or aldehyde under acidic conditions to form the pyrazole ring. The resulting pyrazole is then quaternized with an alkylating agent, such as ethyl iodide, to introduce the ethyl groups and form the pyrazolium salt. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or acetonitrile, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiolates.
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydropyrazoles using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium halides or potassium cyanide in polar solvents (e.g., acetone or DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazolium salts with different anions.
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazoles.
科学的研究の応用
3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is used in the development of ionic liquids and as a precursor for the synthesis of functionalized materials.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and cycloadditions.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
類似化合物との比較
3-(4-Chlorophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide can be compared with other pyrazolium salts and related compounds:
3-(4-Bromophenyl)-1,5-diethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
3-(4-Chlorophenyl)-1,5-dimethyl-2-methyl-2,3-dihydro-1H-pyrazol-1-ium iodide: Similar structure but with methyl groups instead of ethyl groups, which may influence its solubility and interaction with biological targets.
3-(4-Chlorophenyl)-1,5-diethyl-2,3-dihydro-1H-pyrazol-1-ium iodide: Lacks the methyl group, which may alter its chemical properties and reactivity.
特性
CAS番号 |
61592-20-9 |
|---|---|
分子式 |
C14H20ClIN2 |
分子量 |
378.68 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1,5-diethyl-2-methyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C14H19ClN2.HI/c1-4-13-10-14(16(3)17(13)5-2)11-6-8-12(15)9-7-11;/h6-10,14H,4-5H2,1-3H3;1H |
InChIキー |
CNOLLWSOSILFHU-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(N([NH+]1CC)C)C2=CC=C(C=C2)Cl.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


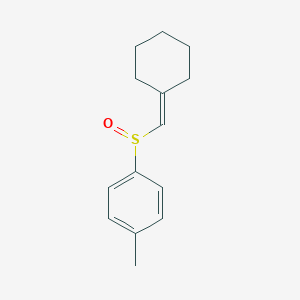
![3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14585139.png)
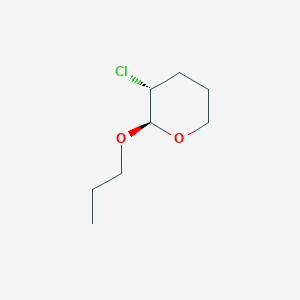
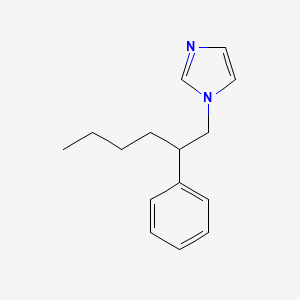
![benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol](/img/structure/B14585149.png)

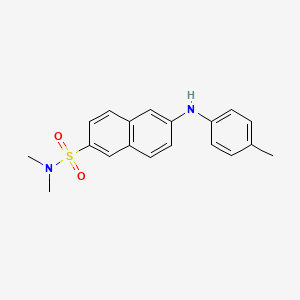

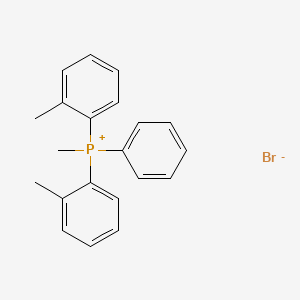
![[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene](/img/structure/B14585181.png)
